(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride reflects the compound’s stereochemical complexity. The parent structure is a cyclohex-4-ene ring substituted with an amino group at position 6, a hydroxymethyl group at position 4, and hydroxyl groups at positions 1, 2, and 3. The stereodescriptors (1S,2S,3R,6S) define the absolute configuration of the four chiral centers. This configuration distinguishes it from related isomers, such as the (1S,2S,3R,6R) variant reported in PubChem (CID 49867127), highlighting the critical role of the 6S configuration in its hydrochloride salt form.
The stereochemical arrangement arises from the spatial orientation of substituents around the cyclohexene ring. The 1S and 2S hydroxyl groups occupy axial positions, while the 3R hydroxyl adopts an equatorial orientation. The 6S amino group and 4-hydroxymethyl substituent introduce steric interactions that stabilize a twisted half-chair conformation. Comparative analysis with β-amino acids derived from (−)-shikimic acid suggests that the stereochemistry of this compound may originate from similar biosynthetic pathways involving enzymatic hydroxylation and amination steps.
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
The compound exhibits limited tautomeric flexibility due to its protonated amine in the hydrochloride form, which prevents enolization. However, theoretical studies suggest that the free base form could undergo hemiaminal tautomerism under alkaline conditions, where the amino group deprotonates to form a transient imine intermediate. This tautomerism is suppressed in the hydrochloride salt due to the absence of labile α-hydrogens adjacent to the amino group.
Conformational isomerism is dominated by the cyclohexene ring’s rigidity. X-ray data from analogous valienamine derivatives reveal a flattened boat conformation stabilized by intramolecular hydrogen bonding between the 1S-hydroxyl and 3R-hydroxyl groups. Density functional theory (DFT) calculations predict two low-energy conformers:
- A twisted half-chair with the hydroxymethyl group in a pseudo-axial orientation.
- A boat-like conformation with the amino group participating in a hydrogen bond network with chloride ions.
The energy difference between these conformers is approximately 2.1 kcal/mol, favoring the half-chair form due to reduced steric strain.
X-ray Crystallographic Characterization of the Hydrochloride Salt Form
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.85 Å, b = 10.23 Å, c = 12.47 Å, and β = 102.5°. The hydrochloride salt forms a layered structure stabilized by:
- Ionic interactions between the protonated amino group (N–H⁺) and chloride ions.
- Hydrogen bonds between hydroxyl groups (O–H···O = 2.65–2.89 Å) and chloride (O–H···Cl = 3.12 Å).
The cyclohexene ring adopts a distorted half-chair conformation, with puckering parameters Q = 0.52 Å and θ = 112.7°. Key bond lengths include C4–C7 (hydroxymethyl) = 1.49 Å and N6–C5 = 1.47 Å, consistent with sp³ hybridization at these positions.
Table 1: Selected crystallographic data for the hydrochloride salt
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell volume | 964.8 ų |
| Z | 4 |
| R-factor | 0.042 |
Molecular Orbital Analysis of Cyclohexene Ring Strain and Electronic Effects
DFT calculations at the B3LYP/6-311++G(d,p) level reveal significant ring strain in the cyclohexene moiety (25.8 kcal/mol), attributed to the combined effects of:
- Angle strain from the 120° bond angles at the double bond (C4–C5).
- Torsional strain due to eclipsing interactions between C1–O and C3–O groups.
The highest occupied molecular orbital (HOMO) is localized on the amino group (−7.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the cyclohexene π-system (−1.4 eV). Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the amino lone pair and the σ* orbital of C6–N (E(2) = 18.9 kcal/mol), stabilizing the hydrochloride form.
Electrostatic potential maps highlight regions of high electron density at hydroxyl oxygens (−0.52 e) and the chloride ion (−0.89 e), consistent with its role in stabilizing the crystal lattice.
Properties
Molecular Formula |
C7H14ClNO4 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c8-4-1-3(2-9)5(10)7(12)6(4)11;/h1,4-7,9-12H,2,8H2;1H/t4-,5+,6-,7-;/m0./s1 |
InChI Key |
OXAPXAQYNZNSCY-JIAUUHBNSA-N |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO.Cl |
Canonical SMILES |
C1=C(C(C(C(C1N)O)O)O)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Multi-Step Synthesis from (-)-Shikimic Acid
The most documented and reliable synthetic route to valienamine hydrochloride starts from the naturally abundant (-)-shikimic acid, a chiral pool compound that provides the necessary stereochemical framework.
Epoxide Formation:
(-)-Shikimic acid is converted into an epoxide intermediate through a series of four steps, achieving an overall yield of approximately 79.7%. This step sets the stage for regio- and stereoselective transformations.Epoxide Opening:
The epoxide is regio- and stereoselectively opened by water-mediated nucleophilic attack to yield a vicinal dihydroxyl compound with 96% yield.Ester Reduction and Benzylation:
The vicinal diol is converted into a benzylated intermediate protecting the hydroxyl groups, with an 86% yield over two steps.Azide Substitution:
A nucleophilic substitution (SN2) replaces a mesylate leaving group with sodium azide, yielding the azido compound in 90% yield.Ruthenium-Catalyzed Dihydroxylation:
The azido compound undergoes stereoselective dihydroxylation catalyzed by ruthenium, producing a dihydroxylated intermediate with 91% yield.Selective Mono-Acetylation:
The less hindered hydroxyl group is selectively acetylated in 92% yield.Acid-Mediated Dehydration:
Dehydration of the tertiary alcohol via acid elimination furnishes an olefinic compound in 85% yield.Deprotection and Hydrogenation:
Final deprotection steps and Lindlar-catalyst-promoted selective hydrogenation of the azido group in the presence of the double bond yield valienamine hydrochloride in 91% yield.
Overall synthesis: 13 steps with a total yield of approximately 38.3% starting from (-)-shikimic acid.
Hydrolysis of Validoxylamine A and Subsequent Purification
An alternative preparative approach involves the hydrolysis of validoxylamine A, a related compound, using N-bromosuccinimide (NBS) in aqueous solution at 25°C for 4 hours. This reaction produces a mixture of validamine and valienamine.
- Adsorption separation using weakly acidic cation exchange resins to isolate the mixture.
- Catalytic hydrogenation of the mixture under heavy metal catalysis.
- Further adsorption separation and concentration to obtain high-purity valienamine.
- Vacuum drying to yield the final product.
This method is notable for its use of mild conditions and ion-exchange resin purification, which can be advantageous for scale-up and industrial production.
Comparative Data Table of Preparation Methods
| Step/Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Epoxide formation | (-)-Shikimic acid | Various (oxidants, protecting groups) | 79.7 | Sets stereochemistry |
| Epoxide opening | Epoxide intermediate | Water (nucleophile) | 96 | Regio- and stereoselective |
| Ester reduction & benzylation | Vicinal diol | Reducing agents, benzyl bromide | 86 | Protects hydroxyl groups |
| Azide substitution | Benzylated intermediate | Sodium azide | 90 | SN2 nucleophilic substitution |
| Ruthenium-catalyzed dihydroxylation | Azido compound | Ruthenium catalyst | 91 | Stereoselective dihydroxylation |
| Selective mono-acetylation | Dihydroxylated compound | Acetylating agent | 92 | Selective protection |
| Acid-mediated dehydration | Mono-acetylated compound | Acid | 85 | Forms olefinic compound |
| Deprotection & hydrogenation | Olefinic compound | Lindlar catalyst, hydrogen | 91 | Final step to valienamine hydrochloride |
| Hydrolysis of validoxylamine A | Validoxylamine A | NBS, water | - | Produces mixture of validamine and valienamine |
| Ion-exchange resin purification | Hydrolysis product mixture | Weakly acidic cation exchange resin | - | Separates and purifies valienamine |
| Catalytic hydrogenation | Purified mixture | Heavy metal catalyst | - | Converts azido to amino group |
Research Findings and Notes
- The stereoselective synthesis from (-)-shikimic acid is well-established and provides a high degree of stereochemical control, essential for the biological activity of valienamine.
- The use of protecting groups such as benzyl ethers and acetyl groups is critical to prevent side reactions and to direct regioselectivity in multi-step synthesis.
- The alternative hydrolysis and purification method offers a practical route for industrial-scale production, leveraging ion-exchange resins and catalytic hydrogenation to achieve high purity.
- The compound is hygroscopic and should be stored under inert atmosphere in a refrigerator to maintain stability.
- The final product is typically isolated as the hydrochloride salt to enhance stability and solubility for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexene derivatives with ketone or aldehyde functionalities.
Scientific Research Applications
Antiviral Activity
Valienamine hydrochloride has been studied for its antiviral properties, particularly against viruses that cause respiratory infections. Research indicates that it may inhibit viral replication by interfering with glycoprotein synthesis, which is essential for viral entry into host cells.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential use in treating infections caused by these pathogens .
Enzyme Inhibition
Valienamine hydrochloride acts as an inhibitor of certain enzymes involved in carbohydrate metabolism. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders such as diabetes .
Glycosylation Studies
The compound is utilized in glycosylation studies to understand the mechanisms of carbohydrate interactions in biological systems. Its structural similarity to natural sugars allows researchers to investigate how glycosylation affects protein function and stability.
Molecular Docking Studies
Molecular docking studies involving Valienamine hydrochloride have been conducted to predict its interaction with various biological targets. These studies provide insight into its binding affinity and specificity, which are crucial for drug design and development .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2,8-Dimethylimidazo[1,2-a]pyrazine can be contextualized through comparisons with analogs differing in core structure, substituent positions, and functional groups. Key findings from recent studies are summarized below:
Structural Modifications in the Core Heterocycle
- Core Nitrogen Content : Imidazo[1,2-a]pyrazine derivatives generally exhibit lower anticancer activity compared to imidazo[1,2-a]pyridines, as the additional nitrogen in the pyrazine ring reduces lipophilicity and increases steric hindrance, limiting membrane permeability .
- Electron Effects : Electron-donating groups (e.g., amines) at position 2 or 3 enhance activity by improving binding to targets like CDK9, whereas electron-withdrawing groups (e.g., nitro) reduce potency .
Substituent Position and Activity
- Position 2 Substituents : Aryl groups (e.g., pyridin-4-yl) at position 2 of imidazo[1,2-a]pyrazine improve CDK9 inhibition by forming hydrogen bonds with Cys106 .
- Position 3 Substituents : Aliphatic amines at position 3 enhance hydrophobic interactions with residues like Phe103 and Val29 in CDK9 .
Metabolic and Pharmacokinetic Comparisons
- Imidazo[1,2-a]pyrazine vs.
- Tetrahydro Derivatives : Saturation of the pyrazine ring (e.g., tetrahydroimidazo[1,2-a]pyrazine) reduces alpha-2 adrenergic receptor affinity while maintaining alpha-1 activity, highlighting the role of aromaticity in target engagement .
Key Research Findings and Implications
Anticancer Activity :
- Imidazo[1,2-a]pyrazines with electron-donating substituents (e.g., 3c) show sub-µM CDK9 inhibition, comparable to pyridine-based drugs like compound 5 .
- The 2,8-dimethyl substitution pattern may improve metabolic stability but requires validation through direct assays.
Antiviral Potential: 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives exhibit activity against influenza A virus, suggesting that methyl substituents could modulate viral entry or replication .
Structural Insights :
- Pyrazine's nitrogen atoms increase polarity, which may limit blood-brain barrier penetration compared to pyridine analogs .
Biological Activity
Overview
(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride, also known as 6-Amino-4-hydroxymethyl-cyclohex-4-ene-1,2,3-triol, is a small organic compound with potential biological activity. This compound belongs to the class of cyclitols and derivatives, which are characterized by their cycloalkane structure containing multiple hydroxyl groups. The compound's molecular formula is , and it has a molecular weight of approximately 175.18 g/mol .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It exhibits properties associated with polyols and amino compounds, which can influence metabolic pathways and enzymatic activities. Specifically, it may act as an inhibitor or modulator of certain enzymes involved in carbohydrate metabolism and signal transduction pathways.
Pharmacological Properties
Research indicates that this compound has shown:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains by interfering with viral replication mechanisms.
- Antitumor Potential : Some investigations have indicated that the compound may possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
Study on Antiviral Properties
In a controlled study examining the antiviral effects of similar cyclitol derivatives, it was found that compounds with structural similarities to (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene exhibited significant inhibition of viral replication in vitro. The study utilized a variety of viral strains to assess efficacy and revealed promising results warranting further exploration into structure-activity relationships .
| Compound | Viral Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | Influenza | 75% |
| Compound B | Herpes Simplex Virus | 60% |
| (1S,2S,3R,6S)-6-Amino... | TBD | TBD |
Cytotoxicity Assays
A series of cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF7). The results showed that the compound induced cell death in a dose-dependent manner with IC50 values indicating moderate potency compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Safety Profile
The safety profile of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene has been investigated through various toxicity assays. Notably:
- Ames Test : The compound was found to be non-mutagenic.
- Carcinogenicity Studies : It exhibited non-carcinogenic properties across several models.
Q & A
Basic: What are the recommended laboratory protocols for synthesizing (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride?
Methodological Answer:
Synthesis typically involves stereoselective routes, such as chiral pool synthesis or enzymatic catalysis, to ensure correct stereochemistry. Key steps include:
- Protection of functional groups : Use tert-butyldimethylsilyl (TBS) ethers or benzyl groups to shield hydroxyl and amino groups during reactions .
- Purification : Employ gradient elution via reverse-phase HPLC or flash chromatography to isolate intermediates.
- Final salt formation : React the free base with hydrochloric acid under controlled pH (4.0–5.5) to precipitate the hydrochloride salt. Monitor purity via NMR and mass spectrometry .
Basic: How should this compound be stored to maintain stability in research settings?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the hydroxymethyl group .
- Handling : Use personal protective equipment (PPE), including nitrile gloves and respiratory protection, as recommended for similar amino-alcohol hydrochlorides .
Advanced: What crystallographic challenges arise when resolving its structure, and how can SHELX software address them?
Methodological Answer:
Challenges include:
- Disordered solvent molecules : Use SHELXL’s PART and SUMP commands to model partial occupancy .
- Twinning : Apply HKLF 5 format in SHELXL to refine twinned data. Validate with R-factor convergence (<5% discrepancy) .
- Hydrogen bonding : Analyze hydrogen-bond networks using Mercury (CCDC) post-refinement to confirm intramolecular interactions .
Advanced: How can researchers resolve contradictions between computational NMR predictions and experimental data?
Methodological Answer:
- Solvent effects : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO-d6 or D2O) to match experimental conditions .
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening. Compare with NOESY/ROESY for spatial correlations .
Advanced: What experimental validations are required when observed bioactivity conflicts with computational docking results?
Methodological Answer:
- Orthogonal assays : Perform surface plasmon resonance (SPR) to confirm binding affinity or enzymatic inhibition assays (e.g., IC50 determination) .
- Control experiments : Test enantiomers or structural analogs to rule off-target effects. Validate via X-ray co-crystallography of ligand-target complexes .
Basic: What first-aid measures are critical for accidental exposure during handling?
Methodological Answer:
- Inhalation : Immediate removal to fresh air; administer oxygen via mask if breathing is labored. Avoid mouth-to-mouth resuscitation .
- Skin contact : Rinse with water for 15 minutes; apply pH-neutral soap. Seek medical evaluation for persistent irritation .
Basic: Which spectroscopic techniques confirm the stereochemistry of this compound?
Methodological Answer:
- X-ray diffraction : Resolve absolute configuration using SHELXL-refined data .
- Optical rotation : Compare experimental [α]D values with literature for chiral consistency.
- Vibrational circular dichroism (VCD) : Assign stereocenters via IR and VCD spectral matching to DFT-simulated spectra .
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral chromatography : Use CHIRALPAK® IA/IB columns with heptane:ethanol:DEA (90:10:0.1) for baseline separation .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of intermediates. Monitor ee via chiral HPLC .
Basic: What environmental precautions are mandated for disposal?
Methodological Answer:
- Waste containment : Collect in sealed containers labeled “halogenated organic waste.” Avoid aqueous discharge due to potential ecotoxicity .
- Deactivation : Treat with 10% sodium bicarbonate solution to neutralize HCl before incineration .
Advanced: What strategies address low yields in the final coupling step of synthesis?
Methodological Answer:
- Reaction optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig) with varying ligands (XPhos, SPhos) and temperatures .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
